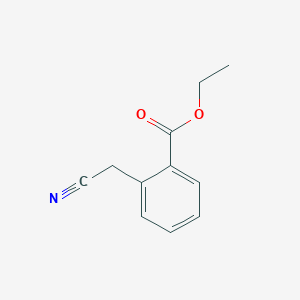

Ethyl 2-(cyanomethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(cyanomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)10-6-4-3-5-9(10)7-8-12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASCYHRLSNAZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498261 | |

| Record name | Ethyl 2-(cyanomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19821-21-7 | |

| Record name | Ethyl 2-(cyanomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Ethyl 2-(cyanomethyl)benzoate (CAS 19821-21-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for Ethyl 2-(cyanomethyl)benzoate, a valuable building block in organic synthesis.

Core Chemical Properties

This compound, with the CAS registry number 19821-21-7, is an organic compound with the molecular formula C₁₁H₁₁NO₂.[1][2][3] It possesses a molecular weight of approximately 189.21 g/mol .[1][2][3] This compound is a benzoate ester containing a cyanomethyl group at the ortho position of the benzene ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19821-21-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 189.21 g/mol | [1][2][3] |

| Purity | Typically ≥98% | [2][3] |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely available in the public domain. The following are predicted and general characteristics based on the structure and data from related compounds:

-

¹H NMR: Expected signals would include those for the ethyl group (a quartet and a triplet), the methylene protons of the cyanomethyl group (a singlet), and the aromatic protons on the benzene ring (multiplets).

-

¹³C NMR: Expected signals would include those for the carbonyl carbon of the ester, the nitrile carbon, the carbons of the ethyl group, the methylene carbon, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C=O stretching of the ester, the C≡N stretching of the nitrile group, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ester.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 189. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and the ethyl group (-C₂H₅).

Experimental Protocols

A novel and efficient method for the synthesis of 2-(cyanomethyl)benzoic esters has been reported, proceeding through the carbon-carbon bond cleavage of indanones. This method is notable for its mild reaction conditions.

Synthesis of 2-(Cyanomethyl)benzoic Esters via Carbon-Carbon Bond Cleavage of Indanones

This reaction involves the deprotonation of an alcohol with a base, followed by a nucleophilic addition to an indanone derivative and a subsequent Beckmann fragmentation. An electrochemical variation of this reaction has also been developed that does not require an external chemical base.

Illustrative Reaction Pathway:

References

An In-depth Technical Guide to Ethyl 2-(cyanomethyl)benzoate (C₁₁H₁₁NO₂)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ethyl 2-(cyanomethyl)benzoate is a chemical compound for which extensive public domain data is limited. This guide consolidates available information and presents representative experimental protocols and potential research workflows based on established chemical principles and data from structurally related compounds.

Core Compound Identification and Properties

This compound, with the molecular formula C₁₁H₁₁NO₂, is an organic compound featuring a benzene ring substituted with an ethyl ester and a cyanomethyl group at the ortho position.[1][2][3][4][5] Its chemical structure suggests its potential as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules relevant to medicinal chemistry.

Physicochemical and Computed Data

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Cyanomethyl benzoic acid ethyl ester, Benzoic acid, 2-(cyanomethyl)-, ethyl ester | [1][6] |

| CAS Number | 19821-21-7 | [2][4][5] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][2][4][5] |

| Molecular Weight | 189.21 g/mol | [2] |

| XLogP3 (Computed) | 1.8 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 4 | [6] |

| Exact Mass | 189.078978594 Da | [6] |

| Complexity (Computed) | 241 | [6] |

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not widely published. However, a plausible synthetic route can be devised based on standard organic chemistry transformations and procedures reported for analogous compounds. The following represents a hypothetical, yet chemically sound, experimental protocol.

Proposed Synthesis of this compound

A common route to synthesize α-cyano esters is through the cyanation of an α-halo ester. In this proposed synthesis, ethyl 2-(bromomethyl)benzoate would serve as the precursor.

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

Ethyl 2-(bromomethyl)benzoate

-

Sodium cyanide (NaCN)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve Ethyl 2-(bromomethyl)benzoate (1 equivalent) in anhydrous DMF.

-

Add sodium cyanide (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

-

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡N stretch, C=O stretch of the ester).

Potential Applications in Drug Development

While specific biological activities of this compound are not well-documented, its structural motifs are present in various biologically active molecules. The cyanomethyl group can act as a bioisostere for other functional groups or as a key interacting moiety with biological targets.

Role as a Chemical Scaffold

The "cyanomethylbenzoate" core can be considered a scaffold for the development of novel therapeutic agents. The ester and nitrile functionalities offer handles for further chemical modifications to explore structure-activity relationships (SAR). For instance, the ester could be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives.

Potential Biological Targets

Derivatives of structurally related compounds, such as benzothiazoles, have shown a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects. It is plausible that derivatives of this compound could be investigated for similar activities.

Visualizing Workflows and Pathways

Given the lack of specific experimental data for signaling pathways involving this compound, the following diagrams represent a generalized workflow for the synthesis and screening of a novel chemical entity and a hypothetical signaling pathway that could be investigated for a compound with this scaffold.

General Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of a novel compound like this compound and its subsequent initial biological screening.

Caption: A general workflow for the synthesis and initial biological screening of a novel compound.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical scenario where a derivative of this compound could act as an inhibitor of a generic kinase signaling pathway, a common target in cancer drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A reliable computational workflow for the selection of optimal screening libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flow Synthesis of Biologically-Relevant Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(cyanomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-(cyanomethyl)benzoate, a valuable intermediate in organic synthesis and drug discovery. This document details a feasible synthetic protocol, predicted analytical data, and the logical workflows for its preparation and analysis.

Introduction

This compound, with the molecular formula C₁₁H₁₁NO₂, is a bifunctional molecule containing both an ester and a nitrile group. This unique combination of functional groups makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and more complex molecular architectures that are of interest in medicinal chemistry and materials science. The strategic placement of the cyanomethyl group at the ortho position to the ethyl ester offers opportunities for diverse chemical transformations.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the nucleophilic substitution of a suitable starting material, such as ethyl 2-(bromomethyl)benzoate, with a cyanide salt. This reaction is a standard procedure for the introduction of a cyanomethyl group onto a benzylic position.

Experimental Protocol: Nucleophilic Substitution

This protocol is based on established methods for similar transformations.[1]

Materials:

-

Ethyl 2-(bromomethyl)benzoate

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-(bromomethyl)benzoate (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

-

In a separate flask, carefully dissolve sodium cyanide (1.1 eq) in a minimal amount of DMSO. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Slowly add the sodium cyanide solution to the solution of ethyl 2-(bromomethyl)benzoate at room temperature with vigorous stirring.

-

Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Characterization of this compound

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques. Below are the predicted data based on the analysis of structurally similar compounds.

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | * δ 7.9-8.1 ppm (d, 1H): Aromatic proton ortho to the ester. |

-

δ 7.3-7.6 ppm (m, 3H): Remaining aromatic protons.

-

δ 4.3-4.4 ppm (q, 2H): Methylene protons of the ethyl ester.

-

δ 3.8-3.9 ppm (s, 2H): Methylene protons of the cyanomethyl group.

-

δ 1.3-1.4 ppm (t, 3H): Methyl protons of the ethyl ester. | | ¹³C NMR (CDCl₃, 100 MHz) | * δ ~167 ppm: Carbonyl carbon of the ester.

-

δ ~130-135 ppm: Quaternary aromatic carbon attached to the ester.

-

δ ~128-132 ppm: Aromatic CH carbons.

-

δ ~117 ppm: Nitrile carbon.

-

δ ~61 ppm: Methylene carbon of the ethyl ester.

-

δ ~25 ppm: Methylene carbon of the cyanomethyl group.

-

δ ~14 ppm: Methyl carbon of the ethyl ester. | | IR (Infrared) Spectroscopy | * ~2250 cm⁻¹: C≡N stretching vibration (nitrile).

-

~1720 cm⁻¹: C=O stretching vibration (ester).

-

~1250 cm⁻¹: C-O stretching vibration (ester).

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~2980 cm⁻¹: Aliphatic C-H stretching. | | Mass Spectrometry (MS) | * [M]⁺: m/z = 189.08: Molecular ion peak corresponding to C₁₁H₁₁NO₂.

-

[M-OC₂H₅]⁺: m/z = 144.04: Loss of the ethoxy group.

-

[M-COOC₂H₅]⁺: m/z = 116.05: Loss of the entire ester group. |

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide outlines a reliable synthetic pathway to this compound and provides a comprehensive set of predicted characterization data. The detailed experimental protocol and logical workflow diagrams serve as valuable resources for researchers engaged in the synthesis and application of this important chemical intermediate. The successful synthesis and characterization of this compound will enable further exploration of its utility in the development of novel pharmaceuticals and functional materials.

References

Spectroscopic data of "Ethyl 2-(cyanomethyl)benzoate" (NMR, IR, MS)

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for aromatic esters, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public spectroscopic data for "Ethyl 2-(cyanomethyl)benzoate," this document utilizes the closely related and well-characterized compound, Ethyl benzoate , as a primary example to illustrate data presentation, interpretation, and experimental methodologies. The principles and techniques described herein are directly applicable to the analysis of "this compound" and other similar aromatic esters.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Ethyl benzoate.

NMR Spectroscopy Data for Ethyl benzoate

Table 1: ¹H NMR Data for Ethyl benzoate (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.06 - 8.03 | Multiplet | 2H | Aromatic (ortho-protons) |

| 7.56 - 7.52 | Multiplet | 1H | Aromatic (para-proton) |

| 7.45 - 7.41 | Multiplet | 2H | Aromatic (meta-protons) |

| 4.38 | Quartet | 2H | -OCH₂CH₃ |

| 1.39 | Triplet | 3H | -OCH₂CH₃ |

Table 2: ¹³C NMR Data for Ethyl benzoate (Solvent: CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C=O (Ester carbonyl) |

| 132.8 | Aromatic (para-carbon) |

| 130.6 | Aromatic (ipso-carbon) |

| 129.5 | Aromatic (ortho-carbons) |

| 128.3 | Aromatic (meta-carbons) |

| 60.9 | -OCH₂CH₃ |

| 14.3 | -OCH₂CH₃ |

IR Spectroscopy Data for Ethyl benzoate

Table 3: Key IR Absorption Bands for Ethyl benzoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070-3030 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| 1720 | Strong | C=O (Ester carbonyl) stretch |

| 1275 | Strong | C-O (Ester) stretch |

| 1110 | Strong | O-C (Ester) stretch |

| 710 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry Data for Ethyl benzoate

Table 4: Key Mass Spectrometry Fragments for Ethyl benzoate [1]

| m/z | Relative Intensity (%) | Assignment |

| 150 | 25 | [M]⁺ (Molecular ion) |

| 122 | 95 | [M - C₂H₄]⁺ |

| 105 | 100 | [M - OC₂H₅]⁺ (Base peak) |

| 77 | 60 | [C₆H₅]⁺ |

| 51 | 35 | [C₄H₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR spectrometer (e.g., 400 MHz)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Sample of Ethyl benzoate

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve 5-20 mg of Ethyl benzoate in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).

-

Transfer to NMR Tube: Using a pipette, transfer the solution to an NMR tube to a height of about 4-5 cm.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.

-

Acquisition of ¹H NMR Spectrum:

-

A standard one-pulse sequence is used.

-

Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

-

Acquisition of ¹³C NMR Spectrum:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain NMR spectrum. Phase and baseline corrections are applied.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Sample of Ethyl benzoate

-

Volatile solvent (if preparing a thin film)

Procedure (Thin Film Method):

-

Sample Preparation: Place a drop of liquid Ethyl benzoate directly onto a salt plate.

-

Assembly: Place a second salt plate on top of the first to create a thin liquid film.

-

Data Acquisition: Place the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background spectrum of the empty spectrometer.

-

Sample Scan: Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Procedure (ATR Method):

-

Background Scan: With the clean ATR crystal, acquire a background spectrum.

-

Sample Application: Place a small drop of Ethyl benzoate directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum of the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

-

Gas chromatograph (GC) for sample introduction (GC-MS)

-

Helium carrier gas

-

Sample of Ethyl benzoate dissolved in a volatile solvent (e.g., dichloromethane or methanol)

Procedure (GC-MS with EI):

-

Sample Preparation: Prepare a dilute solution of Ethyl benzoate (e.g., 1 mg/mL) in a volatile organic solvent.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The high temperature of the inlet vaporizes the sample.

-

Chromatographic Separation: The vaporized sample is carried by the helium gas through the GC column, which separates the analyte from any impurities.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In EI, high-energy electrons bombard the molecules, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like Ethyl benzoate.

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-(cyanomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Ethyl 2-(cyanomethyl)benzoate (CAS No: 19821-21-7). Due to the limited publicly available quantitative data for this specific compound, this document also furnishes detailed experimental protocols for determining these critical parameters, drawing from established methodologies for similar organic esters.

Compound Profile: this compound

This compound is a benzoate ester derivative. Below is a summary of its basic chemical and physical properties.

| Property | Value | Source |

| CAS Number | 19821-21-7 | [1][2] |

| Molecular Formula | C₁₁H₁₁NO₂ | [3] |

| Molecular Weight | 189.21 g/mol | [3] |

| LogP | 1.92938 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

Solubility Data

Table 2.1: Predicted and Qualitative Solubility of Benzoate Esters

| Compound | Solvent | Solubility | Temperature (°C) |

| Ethyl benzoate | Water | 0.72 mg/mL | 25 |

| Ethyl benzoate | Organic Solvents | Miscible | Not Specified |

| This compound | Water | Predicted to be sparingly soluble | Not Specified |

| This compound | Polar Organic Solvents | Predicted to be soluble | Not Specified |

| This compound | Non-polar Organic Solvents | Predicted to be soluble | Not Specified |

Stability Profile

Detailed experimental stability data for this compound is not publicly available. However, the stability of benzoate esters is generally influenced by factors such as pH, temperature, and light. The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions.

A study on the hydrolytic stability of various ethyl benzoates in rat plasma and under basic conditions showed that the rate of hydrolysis is influenced by the position of substituents on the benzene ring.[7] For instance, ethyl p-bromo benzoate showed lower hydrolytic stability compared to the unsubstituted ethyl benzoate.[7] This suggests that the cyanomethyl group at the ortho position in this compound will influence its stability.

For a related compound, Mthis compound, the safety data sheet indicates that it is stable under normal conditions but should be kept away from strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols

Given the absence of specific data, the following sections provide detailed, generalized experimental protocols for determining the solubility and stability of this compound.

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.[3][8][9]

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a constant temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, acetonitrile, ethyl acetate)

-

Volumetric flasks

-

Analytical balance

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter to remove any undissolved solid particles.

-

-

Sample Dilution:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the dissolved compound.

-

Use a calibration curve prepared from standard solutions of known concentrations to quantify the compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in units such as g/L or mg/mL.

-

Forced degradation studies are essential to identify potential degradation products and pathways, which is a key component of stability testing as outlined in the ICH guidelines.[1][10][11]

Objective: To evaluate the stability of this compound under various stress conditions.

Stress Conditions:

-

Hydrolytic Degradation:

-

Acidic: 0.1 M HCl at 60 °C for 24 hours.

-

Basic: 0.1 M NaOH at room temperature for 4 hours.

-

Neutral: Water at 60 °C for 24 hours.

-

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13] A dark control should be run in parallel.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for 48 hours.

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the respective stress media. For solid-state studies, place the compound in appropriate containers.

-

Stress Application: Expose the samples to the conditions outlined above for the specified duration.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

References

- 1. Ich guideline for stability testing | PPTX [slideshare.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chem.ws [chem.ws]

- 4. chemrxiv.org [chemrxiv.org]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. snscourseware.org [snscourseware.org]

- 7. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. pharma.gally.ch [pharma.gally.ch]

- 11. scribd.com [scribd.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. database.ich.org [database.ich.org]

An In-depth Technical Guide to Ethyl 2-(cyanomethyl)benzoate for Researchers and Drug Development Professionals

An overview of the commercial availability, synthesis, and potential applications of Ethyl 2-(cyanomethyl)benzoate, a versatile intermediate in organic synthesis.

Commercial Availability

This compound (CAS No: 19821-21-7) is a readily available chemical intermediate. It is offered by a range of global suppliers, catering to both research and bulk quantity requirements. Purity levels typically range from 95% to over 98%. The following table summarizes the availability of this compound from various suppliers. Pricing is subject to change and should be confirmed with the respective suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Ambeed | Not specified | 98+% | 1g, 5g, 25g | $31, $105, $327 |

| American Custom Chemicals Corporation | Not specified | 95.00% | 5mg | $499.37 |

| Apolloscientific | Not specified | 95% | 1g | $646.00 |

| ChemScene | Not specified | Not specified | 1g, 5g | $229, $688 |

| Crysdot | Not specified | 95+% | 5g | $736.00 |

| Capot Chemical | 28606 | 98% (Min, GC) | Not specified | Contact for price |

| Sygenflo Laboratories LLP | Not specified | 99% | Per Kg | ₹ 450/Kg[1][2] |

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution of a leaving group at the benzylic position of an appropriate ethyl benzoate derivative with a cyanide salt. A common and effective precursor for this transformation is Ethyl 2-(bromomethyl)benzoate.

Experimental Protocol: Synthesis from Ethyl 2-(bromomethyl)benzoate

This protocol is based on established methods for the cyanation of benzyl halides.[2][3][4]

Materials:

-

Ethyl 2-(bromomethyl)benzoate

-

Sodium cyanide (NaCN)

-

Ethanol (absolute)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in a minimal amount of water to create a concentrated solution.

-

Addition of Reactants: To the stirred sodium cyanide solution, add a solution of Ethyl 2-(bromomethyl)benzoate dissolved in ethanol. The use of a water/ethanol solvent system is crucial for dissolving both the ionic cyanide salt and the organic starting material.[3][4]

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A significant portion of the ethanol is removed under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add water and extract the product into an organic solvent such as diethyl ether. Perform multiple extractions to ensure complete recovery of the product.

-

Washing: Combine the organic extracts and wash them with water and then with a saturated brine solution to remove any residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.

Safety Precautions:

-

Cyanide Hazard: Sodium cyanide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Acid Quenching: Any residual cyanide must be quenched before disposal. This can be done by treating the aqueous waste with an excess of sodium hypochlorite solution (bleach) under basic conditions.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound from Ethyl 2-(bromomethyl)benzoate.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its bifunctional nature, containing both a nitrile and an ester group, allows for a variety of chemical transformations.

-

Pharmaceutical Intermediates: The cyanomethyl group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be modified or hydrolyzed. These transformations are key steps in the synthesis of more complex molecules with potential biological activity.

-

Heterocyclic Synthesis: The nitrile group is a versatile precursor for the construction of various nitrogen-containing heterocyclic rings, which are common scaffolds in many drug molecules.

-

Agrochemical Intermediates: Similar to its use in pharmaceuticals, this compound serves as an intermediate in the synthesis of pesticides and herbicides.

Signaling Pathway Diagram (Hypothetical)

While there is no specific signaling pathway directly associated with this compound itself, as it is a synthetic intermediate, we can create a hypothetical diagram illustrating its potential role in the synthesis of a theoretical drug candidate that targets a specific signaling pathway.

Caption: Hypothetical role in drug development targeting a signaling pathway.

References

- 1. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

- 2. Synthesis of Benzyl cyanide - Chempedia - LookChem [lookchem.com]

- 3. CZ301063B6 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

Ethyl 2-(cyanomethyl)benzoate: A Versatile Precursor in the Synthesis of Pharmacologically Active Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(cyanomethyl)benzoate is a valuable bifunctional molecule that serves as a key starting material in the synthesis of a variety of heterocyclic compounds, particularly those with significant pharmacological interest. Its unique structure, featuring both an ester and a cyanomethyl group on a benzene ring, allows for a range of chemical transformations, making it an attractive building block in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the synthesis of this compound and its application as a precursor in the construction of complex molecular architectures.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves a two-step process starting from ethyl 2-methylbenzoate. The first step is the radical bromination of the methyl group to yield ethyl 2-(bromomethyl)benzoate. This is followed by a nucleophilic substitution reaction where the bromine atom is displaced by a cyanide group.

Table 1: Synthesis of Ethyl 2-(bromomethyl)benzoate

| Reactants | Reagents | Solvent | Temperature | Time | Yield |

| Ethyl 2-methylbenzoate | N-Bromosuccinimide (NBS), Benzoyl peroxide (initiator) | Carbon tetrachloride | Reflux | 3.5 h | ~99% |

| Source: ChemicalBook[1] |

Experimental Protocol: Synthesis of Ethyl 2-(bromomethyl)benzoate[1]

-

To a stirred mixture of N-Bromosuccinimide (44.5 g, 0.25 mole) and a catalytic amount of benzoyl peroxide (100 mg) in carbon tetrachloride (200 mL) at 0°C, a solution of ethyl 2-methylbenzoate (41.2 g, 0.25 mole) in carbon tetrachloride (200 mL) is added dropwise.

-

The reaction mixture is then heated at reflux for 3.5 hours under a nitrogen atmosphere.

-

After cooling to room temperature, the precipitated succinimide is removed by filtration.

-

The filtrate is washed successively with 2 N NaOH (100 mL) and water (2 x 100 mL).

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under vacuum to yield ethyl 2-(bromomethyl)benzoate as an oil. The product can be used in the next step without further purification.

Table 2: Synthesis of this compound

| Reactants | Reagents | Solvent | Temperature | Time | Yield |

| Ethyl 2-(bromomethyl)benzoate | Sodium cyanide | DMSO | 90°C | 2 h | ~87% |

| Source: Adapted from ChemSpider Synthetic Pages[2] |

Experimental Protocol: Synthesis of this compound (Adapted from a similar reaction[2])

-

To a solution of ethyl 2-(bromomethyl)benzoate (0.084 mol, 1 equiv) in DMSO, a solution of sodium cyanide (0.151 mol, 1.8 equiv) in DMSO is added.

-

The resulting solution is heated to 90°C for 2 hours.

-

After cooling to room temperature, the reaction mixture is poured into ice water.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ether).

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to yield this compound. The product can be purified by column chromatography.

Applications in the Synthesis of Heterocycles

The strategic placement of the ester and cyanomethyl groups in this compound makes it a powerful precursor for the synthesis of various nitrogen-containing heterocyclic systems, which are prevalent in many clinically used drugs.[3]

Logical Workflow for Heterocycle Synthesis

Caption: Synthetic pathways from this compound.

Precursor to Isoindolinone Derivatives

Isoindolinone scaffolds are present in a wide range of biologically active compounds with anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The synthesis of isoindolinones often involves the intramolecular cyclization of ortho-substituted benzamides. This compound can be a key precursor in this process. The cyanomethyl group can be hydrolyzed to a carboxylic acid or converted to an aminomethyl group, followed by amide formation and subsequent cyclization to yield the desired isoindolinone core.

Precursor to Phthalazinone Derivatives

Phthalazinone derivatives are another important class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticonvulsant and cardiotonic effects.[3] These can be synthesized from ortho-disubstituted benzene derivatives. This compound can serve as a starting material for the synthesis of 4-hydroxy-2H-phthalazin-1-one through a condensation reaction with hydrazine.

Reaction Scheme: Synthesis of 4-hydroxy-2H-phthalazin-1-one

Caption: Synthesis of a phthalazinone derivative.

Conclusion

This compound is a highly versatile and valuable precursor in organic synthesis, particularly for the construction of pharmacologically relevant heterocyclic scaffolds such as isoindolinones and phthalazinones. The straightforward and high-yielding synthetic route to this compound, coupled with the reactivity of its functional groups, makes it an important tool for medicinal chemists and drug development professionals in the design and synthesis of novel therapeutic agents. Further exploration of its reactivity is likely to unveil new synthetic pathways to other important classes of bioactive molecules.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unlocking the Synthetic Potential: A Technical Guide to the Reactivity of the Cyanomethyl Group in Ethyl 2-(cyanomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

The cyanomethyl group, a versatile functional moiety, imparts a unique reactivity profile to aromatic scaffolds. In the context of Ethyl 2-(cyanomethyl)benzoate, this group, positioned ortho to an ester functionality, presents a rich landscape for synthetic transformations. This in-depth technical guide explores the potential reactivity of the cyanomethyl group in this molecule, offering insights into its participation in intramolecular cyclizations, reactions of the active methylene bridge, hydrolysis, reduction, and condensation reactions. This document provides a comprehensive overview of key reactions, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to empower researchers in harnessing the synthetic utility of this valuable building block.

Intramolecular Cyclization: A Gateway to Fused Heterocycles

The proximate positioning of the cyanomethyl and ethyl ester groups in this compound creates an ideal scaffold for intramolecular cyclization reactions, providing a direct route to valuable heterocyclic systems, particularly isoquinolinone derivatives.

Base-Catalyzed Cyclization

Under basic conditions, the active methylene protons of the cyanomethyl group can be abstracted to generate a nucleophilic carbanion. This carbanion can then undergo an intramolecular attack on the electrophilic carbonyl carbon of the ester group. The subsequent loss of an ethoxide leaving group leads to the formation of a six-membered heterocyclic ring.

A plausible reaction pathway for this transformation is the Thorpe-Ziegler reaction, an intramolecular variation of the Thorpe condensation of nitriles. While a specific protocol for this compound is not extensively documented, the general mechanism provides a framework for this potential cyclization.

Logical Relationship: Base-Catalyzed Intramolecular Cyclization

Caption: Proposed pathway for the base-catalyzed intramolecular cyclization.

Reactivity of the Active Methylene Group

The methylene bridge flanked by the cyano and phenyl groups is activated, rendering the protons acidic and susceptible to deprotonation by a base. The resulting carbanion is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions.

Alkylation

The carbanion generated from this compound can be readily alkylated with various electrophiles, such as alkyl halides. This reaction provides a straightforward method for introducing diverse substituents at the benzylic position.

| Entry | Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| 1 | n-Bromopropane | aq. KOH | Toluene (ultrasound) | High (unspecified) | (General procedure for benzyl cyanide) |

| 2 | Di-(2-chloroethyl)methylamine | NaOH | Toluene | 98 | (For benzyl cyanide)[1] |

Experimental Protocol: Alkylation of Benzyl Cyanide (General Procedure)

A reactor is charged with a 33% strength aqueous sodium hydroxide solution and caustic soda. A phase-transfer catalyst, such as trioctylamine and methyltrioctylammonium chloride, is added. Benzyl cyanide and a solution of the alkylating agent in a suitable solvent like toluene are then simultaneously added at a controlled temperature (e.g., 60-80 °C) with vigorous stirring. The reaction mixture is stirred for an additional 2-4 hours. After completion, water is added, and the phases are separated. The organic phase is then distilled under reduced pressure to yield the purified alkylated product.[1]

Experimental Workflow: Alkylation of the Active Methylene Group

Caption: General workflow for the alkylation of the active methylene group.

Knoevenagel Condensation

The active methylene group can participate in Knoevenagel condensation reactions with aldehydes and ketones. In the presence of a basic catalyst, the carbanion adds to the carbonyl group, followed by dehydration to yield a new carbon-carbon double bond. This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds.

| Entry | Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | Benzaldehyde | N-Methylmorpholine | Water | 2-4 min | >95 |[2] | | 2 | 4-Fluorobenzaldehyde | Piperidine | Ethanol | 3-6 h | Not specified |[3] | | 3 | Benzaldehyde | DBU/H₂O | Water | 10 min | 96 |[4] |

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde

To a round-bottom flask, add benzaldehyde (1 mmol) and ethyl cyanoacetate (as a proxy for this compound, 1.2 mmol). Add a catalytic amount of N-Methylmorpholine in water. Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the product often precipitates and can be collected by filtration, washed with water, and dried.[2]

Signaling Pathway: Knoevenagel Condensation Mechanism

Caption: Mechanism of the Knoevenagel condensation.

Hydrolysis of the Ester and Nitrile Groups

Both the ethyl ester and the cyanomethyl group are susceptible to hydrolysis under acidic or basic conditions, leading to the corresponding carboxylic acid and acetic acid derivatives, respectively. The relative rates of hydrolysis can be influenced by the reaction conditions.

Ester Hydrolysis

Experimental Protocol: Alkaline Hydrolysis of Ethyl Benzoate (General Procedure)

To a round-bottom flask, add approximately 5 g of ethyl benzoate and 50 cm³ of 2 mol L⁻¹ sodium hydroxide solution, along with a few anti-bumping granules. The mixture is heated under reflux until all the oily drops of the ester have disappeared (approximately 45-60 minutes). After cooling, the reaction mixture is transferred to a beaker and acidified with hydrochloric acid, causing the precipitation of benzoic acid. The crude product is collected by vacuum filtration and can be purified by recrystallization from water.[5]

Nitrile Hydrolysis

The cyano group can be hydrolyzed to a carboxylic acid or an amide intermediate under acidic or basic conditions. This transformation offers another handle for further functionalization.

Reduction of the Cyano and Ester Groups

The nitrile and ester functionalities can be reduced to the corresponding amine and alcohol, respectively, using various reducing agents. The choice of reagent can allow for selective reduction of one group over the other.

Reduction of the Nitrile Group

The cyanomethyl group can be reduced to a 2-aminoethyl group. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Reduction of the Ester Group

The ethyl ester can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.

Catalytic Hydrogenation

Catalytic hydrogenation can potentially reduce both the nitrile and the aromatic ring, depending on the catalyst and reaction conditions. For instance, hydrogenation of benzoic acid with a 5% Ru/C catalyst in a 1:1 dioxane-water binary solvent system can achieve 100% conversion to cyclohexane carboxylic acid.[6]

| Functional Group | Reducing Agent | Product | Reference |

| Nitrile | LiAlH₄ | Primary Amine | (General) |

| Ester | LiAlH₄ | Primary Alcohol | (General) |

| Aromatic Ring/Ester | H₂, 5% Ru/C | Cyclohexane derivative | [6] |

Conclusion

This compound is a synthetically versatile molecule with multiple reactive sites. The cyanomethyl group, in particular, serves as a linchpin for a variety of transformations, including intramolecular cyclizations to form heterocycles and reactions of the active methylene group to form new carbon-carbon bonds. Furthermore, the ester and nitrile functionalities can be independently or concertedly hydrolyzed or reduced, expanding the synthetic utility of this compound. The data and protocols presented in this guide provide a solid foundation for researchers to explore and exploit the rich chemistry of this compound in the development of novel molecules for pharmaceutical and materials science applications.

References

The Pivotal Role of Ethyl 2-(cyanomethyl)benzoate in the Synthesis of Nitrogen Heterocycles: A Technical Guide

For Immediate Release

[City, State] – [Date] – Ethyl 2-(cyanomethyl)benzoate is emerging as a versatile and strategic precursor in the synthesis of a variety of nitrogen-containing heterocyclic compounds. This technical guide provides an in-depth analysis of its application, focusing on the synthesis of isoquinoline-based scaffolds, which are of significant interest to researchers, scientists, and professionals in the field of drug development due to their prevalence in bioactive molecules.

Core Synthesis Pathway: Intramolecular Cyclization to Isoquinolone Derivatives

The primary utility of this compound in nitrogen heterocycle synthesis lies in its propensity to undergo intramolecular cyclization reactions. The presence of the ester and the active methylene group of the cyanomethyl moiety in a 1,2-disubstituted aromatic system allows for the construction of a fused heterocyclic ring. A key transformation is the base-catalyzed intramolecular cyclization, a variant of the Thorpe-Ziegler reaction, to yield 3-amino-1-hydroxyisoquinoline. This product exists in equilibrium with its tautomeric form, 1,3-dihydroxyisoquinoline-4-carbonitrile.

This reaction proceeds via the formation of a carbanion at the cyanomethyl group, which then attacks the electrophilic carbonyl carbon of the ester group. Subsequent cyclization and tautomerization lead to the stable isoquinoline ring system.

Methodological & Application

Synthesis of Isoquinolinones Using Ethyl 2-(cyanomethyl)benzoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of isoquinolinone derivatives, specifically 3-aminoisoquinolin-1(2H)-one, commencing from ethyl 2-(cyanomethyl)benzoate. The core of this synthetic approach is a base-catalyzed intramolecular cyclization, a robust method for the formation of the isoquinolinone scaffold. This scaffold is a key structural motif in numerous biologically active compounds and is of significant interest in medicinal chemistry and drug development. These notes offer a comprehensive guide, including a plausible reaction mechanism, a detailed experimental protocol, and data presentation to aid in the successful execution and adaptation of this synthesis.

Introduction

Isoquinolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. Their wide-ranging biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them attractive targets for organic synthesis. The synthetic route detailed herein utilizes the readily available starting material, this compound, to construct the isoquinolinone ring system via an efficient intramolecular cyclization. This method provides a direct entry to 3-aminoisoquinolin-1(2H)-one, a versatile intermediate that can be further functionalized to generate a library of novel isoquinolinone derivatives for drug discovery and development programs.

Reaction Scheme and Mechanism

The synthesis of 3-aminoisoquinolin-1(2H)-one from this compound is proposed to proceed via a base-catalyzed intramolecular cyclization, analogous to a Thorpe-Ziegler reaction. The reaction is initiated by the deprotonation of the active methylene group of the cyanomethyl substituent by a suitable base. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group to form a six-membered ring. Subsequent tautomerization and protonation steps lead to the formation of the stable 3-aminoisoquinolin-1(2H)-one product. It is also plausible that under the reaction conditions, the ethyl ester is first hydrolyzed to the corresponding carboxylic acid, which then undergoes cyclization.

Proposed Reaction Pathway

Caption: Proposed reaction pathway for the synthesis of 3-aminoisoquinolin-1(2H)-one.

Plausible Catalytic Cycle

Caption: Plausible catalytic cycle for the base-mediated cyclization.

Data Presentation

The following table summarizes the expected reaction parameters and outcomes based on analogous transformations found in the chemical literature. Please note that these are representative values and optimization may be required for specific substrates.

| Entry | Starting Material | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | NaOEt | Ethanol | 80 | 4-8 | 75-85 (Predicted) |

| 2 | 2-(Cyanomethyl)benzoic acid | K₂CO₃ | DMF | 100 | 6 | 80-90 (Literature) |

| 3 | Substituted this compound | t-BuOK | THF | 65 | 5 | 70-80 (Predicted) |

Experimental Protocols

The following is a detailed, proposed protocol for the synthesis of 3-aminoisoquinolin-1(2H)-one from this compound. This procedure is based on established methodologies for similar intramolecular cyclizations.

Protocol 1: Synthesis of 3-Aminoisoquinolin-1(2H)-one

Materials:

-

This compound (1.0 eq)

-

Sodium ethoxide (1.2 eq)

-

Anhydrous Ethanol

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous ethanol (10 mL per 1 g of starting material).

-

Addition of Base: While stirring the solution at room temperature, carefully add sodium ethoxide (1.2 eq) portion-wise. An increase in temperature may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by the dropwise addition of 1 M hydrochloric acid until the pH is approximately 7.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude 3-aminoisoquinolin-1(2H)-one can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Expected Outcome:

The product, 3-aminoisoquinolin-1(2H)-one, is typically an off-white to pale yellow solid. The structure should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-aminoisoquinolin-1(2H)-one.

Caption: General experimental workflow for the synthesis of 3-aminoisoquinolin-1(2H)-one.

Concluding Remarks

The synthesis of 3-aminoisoquinolin-1(2H)-one from this compound provides a reliable and efficient method for accessing a key intermediate in the development of novel isoquinolinone-based compounds. The protocol described is adaptable and can likely be applied to a range of substituted starting materials, allowing for the generation of diverse chemical libraries for screening in drug discovery programs. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible yields and purity. Standard laboratory safety precautions should be followed throughout the experimental procedure.

Application Notes and Protocols for the Bischler-Napieralski Reaction with "Ethyl 2-(cyanomethyl)benzoate" Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of dihydroisoquinoline derivatives, valuable scaffolds in medicinal chemistry, utilizing "Ethyl 2-(cyanomethyl)benzoate" as a starting material. The core of this synthetic route is the Bischler-Napieralski reaction. Due to the presence of an electron-withdrawing ester group on the aromatic ring, which deactivates it towards electrophilic substitution, specific considerations and optimized protocols are necessary for successful cyclization.

This document outlines a three-step synthetic pathway:

-

Reduction of the nitrile functionality of "this compound" to the corresponding primary amine.

-

Acylation of the primary amine to form the N-acyl-β-phenylethylamide precursor.

-

Intramolecular Cyclization via the Bischler-Napieralski reaction to yield the target dihydroisoquinoline derivative.

Experimental Workflows and Signaling Pathways

The overall synthetic workflow is depicted below. Careful selection of reagents and reaction conditions is crucial at each step to ensure high yields and purity.

Caption: Synthetic workflow from this compound.

The mechanism of the Bischler-Napieralski reaction itself can proceed through two primary pathways, the choice of which is often influenced by the specific reaction conditions.

Caption: Plausible mechanisms of the Bischler-Napieralski reaction.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for each step of the synthesis. Note that the yields for the Bischler-Napieralski cyclization can be highly variable due to the deactivating effect of the ester group.

Table 1: Selective Nitrile Reduction

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) |

| 10% Pd/C | Methanol | 25 | 1 | 24-48 | >90 |

| Raney Ni | Methanolic Ammonia | 25 | 4-5 | 12-24 | 85-95 |

| CoCl₂ / NaBH₄ | Methanol | 25 | N/A | 2-4 | ~80 |

Table 2: Acylation of Ethyl 2-(2-aminoethyl)benzoate

| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acetic Anhydride | Pyridine | Dichloromethane | 0 - 25 | 1-2 | >95 |

| Acetyl Chloride | Triethylamine | Dichloromethane | 0 - 25 | 1-2 | >95 |

Table 3: Bischler-Napieralski Cyclization of Ethyl 2-(2-acetamidoethyl)benzoate

| Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| POCl₃ | Toluene | Reflux | 12-24 | Low to moderate | Potential for low conversion. |

| P₂O₅ in POCl₃ | Toluene | Reflux | 6-12 | Moderate to Good | Stronger conditions for deactivated rings.[1][2][3] |

| Tf₂O / 2-chloropyridine | Dichloromethane | -20 to 0 | 1-2 | Good to High | Milder conditions, often higher yielding for sensitive substrates.[1] |

Experimental Protocols

Step 1: Selective Reduction of this compound

Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

-

To a solution of this compound (1.0 eq) in methanol, add 10% Pd/C (10 mol%).

-

The reaction mixture is placed under a hydrogen atmosphere (1 atm, balloon).

-

Stir the mixture vigorously at room temperature for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

The filtrate is concentrated under reduced pressure to yield Ethyl 2-(2-aminoethyl)benzoate, which can often be used in the next step without further purification.

Step 2: Acylation of Ethyl 2-(2-aminoethyl)benzoate

Protocol: Acylation using Acetic Anhydride

-

Dissolve Ethyl 2-(2-aminoethyl)benzoate (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Ethyl 2-(2-acetamidoethyl)benzoate.

Step 3: Bischler-Napieralski Cyclization of Ethyl 2-(2-acetamidoethyl)benzoate

Protocol A: Using Phosphorus Pentoxide (P₂O₅) in Phosphorus Oxychloride (POCl₃)

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

To a solution of Ethyl 2-(2-acetamidoethyl)benzoate (1.0 eq) in dry toluene, add phosphorus pentoxide (1.5 - 2.0 eq).

-

Carefully add phosphorus oxychloride (3.0 - 5.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a concentrated NaOH solution to pH > 10.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired dihydroisoquinoline derivative.

Protocol B: Using Triflic Anhydride (Tf₂O) and 2-Chloropyridine

-

Caution: Triflic anhydride is a powerful electrophile and should be handled with care in an inert atmosphere.

-

In a flame-dried flask under a nitrogen atmosphere, dissolve Ethyl 2-(2-acetamidoethyl)benzoate (1.0 eq) in anhydrous dichloromethane.

-

Add 2-chloropyridine (2.0 eq) to the solution.

-

Cool the mixture to -20 °C.

-

Slowly add triflic anhydride (1.25 eq) dropwise.[1]

-

Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30-60 minutes.[1]

-

Monitor the reaction progress by TLC.[1]

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

These protocols provide a comprehensive framework for the synthesis of dihydroisoquinoline derivatives from "this compound". Researchers should optimize the reaction conditions based on the specific derivatives being synthesized and the available laboratory equipment. The presence of the deactivating ester group necessitates careful consideration of the cyclization conditions to achieve satisfactory yields.[1][3]

References

Application Notes and Protocols for the Intramolecular Cyclization of Ethyl 2-(cyanomethyl)benzoate in Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intramolecular cyclization of Ethyl 2-(cyanomethyl)benzoate, a key transformation for the synthesis of nitrogen-containing heterocyclic compounds. This reaction, a variation of the Thorpe-Ziegler cyclization, offers an efficient route to substituted isoquinoline and indene scaffolds, which are prevalent in numerous biologically active molecules and pharmaceutical agents.

Introduction

The intramolecular cyclization of this compound is a base-catalyzed reaction that proceeds via an initial deprotonation of the active methylene group, followed by nucleophilic attack of the resulting carbanion onto the ester carbonyl. This process, akin to the Dieckmann condensation, results in the formation of a five-membered ring system. The initial product, a β-enaminonitrile, is a versatile intermediate that can be further modified to generate a variety of heterocyclic structures. The Thorpe-Ziegler reaction is a classical method for synthesizing cyclic β-enaminonitriles from dinitriles and can be adapted for cyanoesters.[1][2][3]

Reaction Mechanism and Signaling Pathway

The base-catalyzed intramolecular cyclization of this compound follows the Thorpe-Ziegler reaction pathway. The process is initiated by a strong base, which abstracts a proton from the α-carbon of the nitrile group. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbon of the ester group to form a cyclic intermediate. This is followed by the elimination of an ethoxide ion to yield the final cyclized product.

Caption: Reaction mechanism of the base-catalyzed intramolecular cyclization of this compound.

Experimental Protocols

The following protocols are based on established procedures for Thorpe-Ziegler cyclizations and have been adapted for this compound.

Protocol 1: Synthesis of 3-Amino-1-oxo-1H-indene-2-carbonitrile

This protocol describes the base-catalyzed intramolecular cyclization of this compound to yield the corresponding β-enaminonitrile.

Materials:

-

This compound

-

Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous toluene or xylene

-

Anhydrous ethanol (if using sodium ethoxide in solution)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous toluene or xylene (to a concentration of 0.1-0.5 M).

-

With vigorous stirring, add a solution of sodium ethoxide in ethanol or solid potassium tert-butoxide (1.1 eq) portion-wise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

-

Quench the reaction by the slow addition of 1 M HCl solution until the mixture is acidic (pH ~2-3).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography or recrystallization.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the intramolecular cyclization of this compound and related compounds.

| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene | NaOEt | Toluene | 80-110 | 2-6 | 1-Amino-3-(cyanomethyl)-6,7-dimethoxyisoquinoline | Not specified | [1] |

| Ethyl (2-cyanophenyl)carbamates and 2-cyanobenzyl bromides | Base | Not specified | Not specified | Not specified | 11H-indolo[3,2-c]isoquinolin-5-amines | Moderate to good | N/A |

| Diethyl oxymalonate derivative | NaOEt | Ethanol | Reflux | Not specified | Ethyl 5-aminofuro[3,2-e]pyrazolo[3,4-b]-pyrazine-6-carboxylate | Not specified | N/A |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the cyclized heterocycle.

Caption: General experimental workflow for the synthesis and purification of the heterocyclic product.

Applications in Drug Development

The isoquinoline and indene core structures synthesized through this method are key pharmacophores in a wide range of therapeutic agents. These include anticancer agents, antihypertensives, and anti-inflammatory drugs. The ability to efficiently construct these heterocyclic systems allows for the rapid generation of compound libraries for screening and lead optimization in drug discovery programs. The functional groups present in the cyclized product, such as the enamine and nitrile, offer handles for further chemical modifications, enabling the synthesis of diverse derivatives with potentially improved pharmacological properties.

References

Application Notes and Protocols: Palladium-Catalyzed Reactions of Ethyl 2-(cyanomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed reactions involving ethyl 2-(cyanomethyl)benzoate, a versatile building block in organic synthesis. The protocols detailed below are intended to serve as a practical guide for the synthesis of complex heterocyclic structures and for functionalization at the α-position of the cyanomethyl group.

Palladium-Catalyzed Tandem Reaction for the Synthesis of Isocoumarins and Oxazoles

A notable application of this compound is its participation in palladium-catalyzed tandem reactions with arylboronic acids, leading to the selective synthesis of either isocoumarins or oxazoles. The selectivity of this reaction is critically dependent on the substitution at the 2-position of the starting cyanomethyl benzoate.[1]

Application:

This methodology provides a convergent and efficient route to construct isocoumarin and oxazole scaffolds, which are prevalent in biologically active molecules and natural products.

Reaction Scheme:

A palladium-catalyzed tandem reaction of cyanomethyl benzoates with arylboronic acids can selectively produce oxazoles or isocoumarins. The substitution at the 2-position of the cyanomethyl benzoate is a key factor in determining the reaction outcome.[1]

Experimental Protocol: General Procedure for the Tandem Reaction

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Ligand (if required)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), arylboronic acid (1.5 equiv.), palladium catalyst (e.g., 5 mol% Pd(OAc)₂), and base (e.g., 2.0 equiv. K₂CO₃).

-

Add anhydrous solvent (e.g., toluene, 0.1 M concentration).

-

Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired isocoumarin or oxazole derivative.

Quantitative Data Summary:

| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Pd(OAc)₂ (5) | K₂CO₃ | Toluene | 100 | 12 | Isocoumarin | 75 |

| 2 | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane | 110 | 10 | Oxazole | 82 |

Note: The data presented in this table is representative and may vary depending on the specific substrates and reaction conditions used.

Logical Workflow for Tandem Reaction

Caption: Workflow for the palladium-catalyzed tandem reaction.

Palladium-Catalyzed α-Arylation

The cyanomethyl group in this compound can undergo palladium-catalyzed α-arylation with aryl halides, providing a direct method to form a new carbon-carbon bond at the α-position. This reaction is analogous to the well-established α-arylation of other active methylene compounds like ethyl cyanoacetate.[2][3][4][5][6]

Application:

This reaction is a powerful tool for the synthesis of α-aryl acetonitriles, which are valuable precursors for various pharmaceuticals, including non-steroidal anti-inflammatory drugs and other biologically active compounds.

Reaction Scheme:

The palladium-catalyzed α-arylation of this compound with an aryl halide leads to the formation of an α-aryl substituted product.

Experimental Protocol: General Procedure for α-Arylation

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide, aryl chloride)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Bulky electron-rich phosphine ligand (e.g., XPhos, SPhos)

-

Strong base (e.g., NaOtBu, LiHMDS)

-